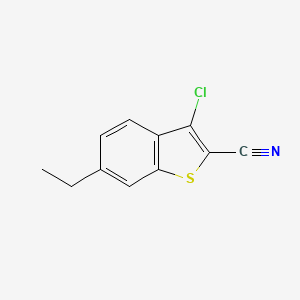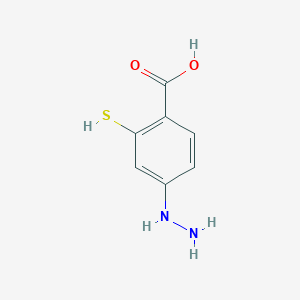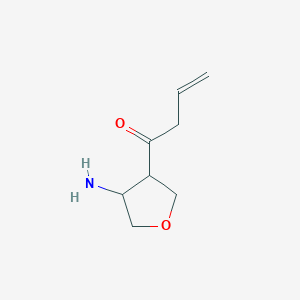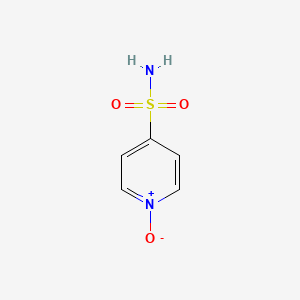
2-(Pyrrolidin-3-yl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-3-yl)propane-1,3-diol is a chemical compound with the molecular formula C7H15NO2 It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propane-1,3-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)propane-1,3-diol typically involves the reaction of pyrrolidine with a suitable diol precursor. One common method is the nucleophilic addition of pyrrolidine to an epoxide, such as glycidol, under basic conditions. The reaction proceeds as follows:
Reactants: Pyrrolidine and glycidol.
Conditions: Basic conditions, often using a base like sodium hydroxide.
Procedure: Pyrrolidine is added to glycidol in the presence of a base, leading to the opening of the epoxide ring and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
2-(Pyrrolidin-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides or other substituted derivatives.
科学研究应用
2-(Pyrrolidin-3-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Pyrrolidin-3-yl)propane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)propane-1,3-diol: Similar structure but with the nitrogen atom in a different position.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Contains a methyl group and an amine instead of diol.
Uniqueness
2-(Pyrrolidin-3-yl)propane-1,3-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its diol functionality allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
2-pyrrolidin-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H15NO2/c9-4-7(5-10)6-1-2-8-3-6/h6-10H,1-5H2 |
InChI 键 |
HGGSYYBLHPTFKL-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


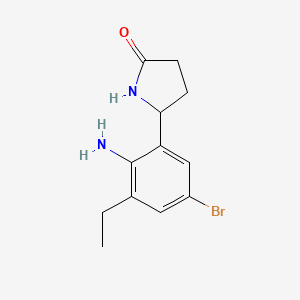
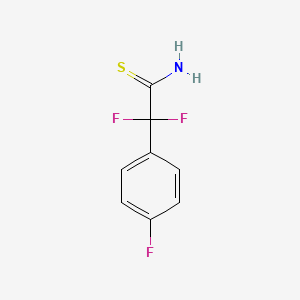
![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)

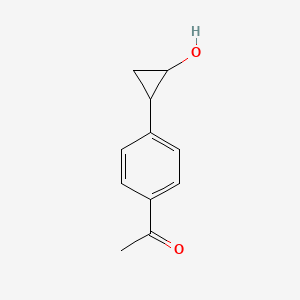

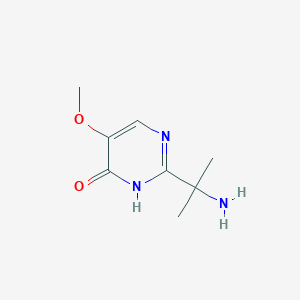
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
